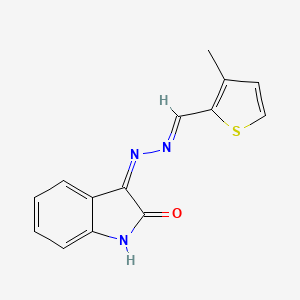![molecular formula C25H20BrN3O3 B6099838 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol](/img/structure/B6099838.png)
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is a complex organic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a bromine atom, dimethoxy groups, and a phenyl group attached to a pyrazoloisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazoloisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloisoquinoline skeleton.
Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Attachment of the dimethoxy groups: Methoxylation can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Phenyl group addition: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.
Final functionalization: The hydroxyl group is introduced through a demethylation reaction using boron tribromide or another suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the pyrazoloisoquinoline core, leading to debromination or hydrogenation products.
Coupling Reactions: The phenolic hydroxyl group can participate in coupling reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar solvents.
Coupling Reactions: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base or catalyst.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Debrominated compounds, hydrogenated pyrazoloisoquinolines.
Substitution: Substituted phenols, ethers, or esters.
Coupling Reactions: Alkyl or acyl derivatives of the phenol.
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}methanol: Similar structure but with a methanol group instead of a phenol group.
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}aniline: Similar structure but with an aniline group instead of a phenol group.
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}acetate: Similar structure but with an acetate group instead of a phenol group.
Uniqueness
4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is unique due to its combination of a bromine atom, dimethoxy groups, and a phenyl group attached to a pyrazoloisoquinoline core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
IUPAC Name |
4-bromo-2-(7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-14-23-17-12-21(31-2)22(32-3)13-18(17)24(19-11-15(26)9-10-20(19)30)27-25(23)29(28-14)16-7-5-4-6-8-16/h4-13,30H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCABSYGGZKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=C(C=CC(=C4)Br)O)OC)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099758.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B6099763.png)
![6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
![N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE](/img/structure/B6099775.png)

![1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6099789.png)
![2-mercapto-3-(2-thienylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6099800.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6099804.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6099811.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6099813.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6099821.png)
![(1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B6099824.png)
![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)
